The compound AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH, also known as Acetyl-Tetradecapeptide Renin Substrate (human), is a synthetic peptide that plays a significant role in biochemical research and potential therapeutic applications. It is a tetradecapeptide consisting of 14 amino acids, with the sequence representing a segment of the angiotensinogen protein, which is crucial in the regulation of blood pressure and fluid balance in the body.
This peptide can be synthesized through various chemical methods, typically involving solid-phase peptide synthesis. It is commercially available from several suppliers, including Biosynth Carbosynth and Chem-Impex, with a CAS number of 104180-27-0. The molecular formula is and has a molecular weight of approximately 1802.04 g/mol .
AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH belongs to the class of peptides and specifically falls under the category of angiotensinogen derivatives. It is classified as a bioactive peptide due to its involvement in physiological processes.
The synthesis of AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH is primarily achieved through solid-phase peptide synthesis (SPPS), a widely used method for constructing peptides. This technique allows for the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble resin.
The molecular structure of AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH consists of 14 amino acids linked by peptide bonds, forming a specific three-dimensional conformation that is critical for its biological activity.
AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH can undergo various biochemical reactions typical of peptides, including:
The stability and reactivity of this peptide are influenced by factors such as pH, temperature, and the presence of specific enzymes. For instance, it may be hydrolyzed by renin or other peptidases involved in the renin-angiotensin system.
The mechanism of action of AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH involves its role as a substrate for renin, an enzyme that catalyzes the conversion of angiotensinogen to angiotensin I. This process is crucial for regulating blood pressure through the renin-angiotensin system.
Upon cleavage by renin, this peptide fragment can lead to the formation of angiotensin II, a potent vasoconstrictor that plays a key role in blood pressure regulation and fluid balance .
Relevant data regarding its physical state and purity specifications are provided by suppliers' documentation such as Safety Data Sheets (SDS) and Certificates of Analysis (COA) .
AC-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH has various applications in scientific research:
This compound represents an important tool in understanding cardiovascular health and developing interventions for related disorders.
Angiotensinogen serves as the sole precursor for all angiotensin peptides within the renin-angiotensin system (RAS). This liver-derived glycoprotein belongs to the serine protease inhibitor (serpin) superfamily and undergoes specific proteolytic cleavage to initiate the RAS cascade. The N-terminal fragment, particularly the sequence Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn (angiotensinogen 1-14), constitutes the critical renin substrate. Renin, an aspartyl protease released from renal juxtaglomerular cells, cleaves this fragment between residues Leu¹⁰ and Val¹¹ to generate the inactive decapeptide angiotensin I (Ang I: Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu). This cleavage is the rate-limiting step in angiotensin II (Ang II) production [1] [5] [8].
Substrate specificity is paramount. Renin exhibits exceptional selectivity for angiotensinogen due to multiple molecular recognition features:
The acetylated derivative Ac-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn-OH modifies this interaction. Acetylation of the N-terminal Asp¹ shields its negative charge. Research indicates this modification significantly alters renin kinetics by reducing the electrostatic component of binding, typically resulting in decreased catalytic efficiency (kcat/Km
) compared to the native substrate. This property makes the acetylated form valuable for studying renin-angiotensinogen binding mechanics without triggering full catalytic conversion [7].
Table 1: Key Structural Features of Human Angiotensinogen (1-14) Influencing Renin Cleavage
Residue Position | Amino Acid | Role in Renin Recognition & Catalysis |
---|---|---|
1 | Asp¹ | Electrostatic interaction with renin; essential for initial binding. Acetylation modifies this interaction. |
6-9 | His⁶-Pro⁷-Phe⁸-His⁹ | Forms core binding epitope; Pro⁷ induces critical β-turn conformation. |
10-11 | Leu¹⁰-Val¹¹ | Scissile bond (Leu¹⁰-Val¹¹); cleavage generates Ang I C-terminus (Leu¹⁰) and Ang I N-terminus (Val¹¹). |
3, 4, 5 | Val³, Tyr⁴, Ile⁵ | Hydrophobic stabilization of enzyme-substrate complex. |
14 | Asn¹⁴ | Contributes to overall peptide stability and conformation; not directly involved in renin binding. |
Angiotensinogen sequences exhibit significant evolutionary divergence, directly impacting renin's enzymatic efficiency and species specificity. The human angiotensinogen (1-14) sequence (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Asn) differs critically from other mammals at positions defining renin affinity and cleavage kinetics:
These species-specific variations have profound implications:
Table 2: Comparative Analysis of Key Angiotensinogen (1-14) Residues Across Species
Species | Sequence Variations (Positions 1-14) | Key Substitutions vs. Human | Impact on Human Renin Catalytic Efficiency |
---|---|---|---|
Human | DRVYIHPFHLVIHN (Asp¹-Arg²-Val³-Tyr⁴-Ile⁵-His⁶-Pro⁷-Phe⁸-His⁹-Leu¹⁰-Val¹¹-Ile¹²-His¹³-Asn¹⁴) | Reference | Reference (kcat/Km Highest) |
Horse | DRVYYPFHLVIHN | Tyr⁴ -> Tyr⁴ (None); Ile⁵ -> Tyr⁵; His⁶ -> Phe⁶ | Severely Reduced (Major impact from Tyr⁵ & Phe⁶) |
Rat | DRVYIHPFHLVIHN (Common) / DVYIHPFHLVIHN (Variant) | Asp¹ -> Asp¹ (None); Val³ -> Ile³ (Variant); Tyr⁴ -> His⁴ (Variant) | Moderately to Severely Reduced (Depending on variant) |
Bowfin Fish | NRVYVHPFHLV... (Incomplete; [Asn¹, Val⁵]-Ang I inferred) | Asp¹ -> Asn¹; Ile⁵ -> Val⁵ | Minimal/Undetectable Activity |
Swine | DRVYIHPFHLLVY... | His⁹ -> Leu⁹; Asn¹⁴ -> Tyr¹⁴ | Moderately Reduced (Impact primarily from His⁹->Leu⁹) |
Renin catalysis is a finely tuned process governed by the precise three-dimensional interaction between the enzyme's active site and the angiotensinogen (1-14) substrate. Key structural determinants include:
Km
), indicating reduced substrate binding affinity. The catalytic constant (kcat
) may also be slightly reduced, but the dominant effect is the significant decrease in overall catalytic efficiency (kcat/Km
). This makes the acetylated peptide a competitive inhibitor or a very poor substrate compared to the native form, useful for mechanistic studies probing binding versus catalysis [7].The catalytic efficiency (kcat/Km
) of renin for native human angiotensinogen (1-14) is exceptionally high, reflecting millions of years of co-evolution. Minor mutations, species differences, or chemical modifications like N-terminal acetylation disrupt this finely optimized interaction, providing critical insights into RAS regulation and enabling targeted drug discovery aimed at inhibiting pathological renin activity in hypertension and heart failure [1] [4] [7].
Table 3: Structural Determinants of Renin Binding and Catalysis with Angiotensinogen (1-14) Substrates
Structural Element | Location/Function | Effect on Catalytic Efficiency (kcat/Km ) |
---|---|---|
Catalytic Aspartate Dyad (Asp³²/Asp²¹⁵) | Renin Active Site; Activates water for nucleophilic attack on scissile bond. | Essential; Mutation abolishes catalysis. |
S3/S1 Hydrophobic Pockets | Renin Binding Cleft; Accommodates substrate Val³ (S3) and Tyr⁴ (S1). | Critical; Disruption reduces substrate affinity (Km increases). |
S1' Specificity Pocket (Val¹¹) | Renin Binding Cleft; Accommodates substrate Val¹¹ (P1' position). | Critical; Size/compatibility defines post-cleavage stability and turnover (kcat ). |
Substrate β-Turn (His⁶-Pro⁷-Phe⁸) | Angiotensinogen (1-14); Positions scissile bond (Leu¹⁰-Val¹¹) in catalytic site. | Essential; Pro⁷ mutation disrupts turn, drastically reducing kcat . |
Native Asp¹ (Negative Charge) | Angiotensinogen N-terminus; Electrostatic interaction with renin S3/S4 subsites. | High Efficiency; Charge-charge interaction lowers Km . |
Acetylated N-Terminus (Ac-Asp¹) | Modified Angiotensinogen (1-14); Neutralizes negative charge. | Severely Reduced Efficiency; Increased Km (lower affinity) dominates decreased kcat/Km . Acts as weak substrate/inhibitor. |
Substrate Residues His⁶, Pro⁷, Phe⁸ | Core binding epitope on Angiotensinogen (1-14). | Mutations drastically reduce both affinity (Km ) and turnover rate (kcat ). |
CAS No.: 12002-53-8
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 485-18-7
CAS No.: 925246-00-0